Cas no 221470-64-0 (1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine)

1-(4-Chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-chlorophenyl group and an imidazo[1,2-a]pyrimidin-3-ylmethyl moiety. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications due to its affinity for neurotransmitter receptors. The presence of the imidazopyrimidine scaffold enhances binding interactions, while the chlorophenyl group contributes to lipophilicity, influencing bioavailability. Its well-defined synthetic pathway allows for high purity and scalability, making it suitable for research in medicinal chemistry and drug development. The compound’s balanced physicochemical properties suggest utility as a lead structure for further optimization in therapeutic agent design.
1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine structure
221470-64-0 structure
Product name:1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine
CAS No:221470-64-0
MF:C17H18ClN5
MW:327.811321735382
CID:5995938
PubChem ID:44264622

1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine
    • 1-(4-chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine
    • AKOS033429972
    • 221470-64-0
    • CHEMBL267853
    • CCG-331698
    • BDBM50073808
    • EN300-26867527
    • 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-imidazo[1,2-a]pyrimidine
    • Inchi: 1S/C17H18ClN5/c18-14-2-4-15(5-3-14)22-10-8-21(9-11-22)13-16-12-20-17-19-6-1-7-23(16)17/h1-7,12H,8-11,13H2
    • InChI Key: CFXIWIZPWMZACA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1CCN(CC2=CN=C3N=CC=CN23)CC1

Computed Properties

  • Exact Mass: 327.1250733g/mol
  • Monoisotopic Mass: 327.1250733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 36.7Ų

1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867527-0.05g
1-(4-chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine
221470-64-0 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 1-(4-chlorophenyl)-4-({imidazo1,2-apyrimidin-3-yl}methyl)piperazine

1-(4-Chlorophenyl)-4-({Imidazo[1,2-a]Pyrimidin-3-Yl}Methyl)Piperazine: A Comprehensive Overview

The compound CAS No 221470-64-0, also known as 1-(4-chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of a piperazine ring, a chlorophenyl group, and an imidazo[1,2-a]pyrimidine moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules. Its piperazine ring, a six-membered amine-containing structure, is known for its ability to form hydrogen bonds, making it a valuable component in drug design. The imidazo[1,2-a]pyrimidine moiety further enhances the molecule's versatility by introducing aromaticity and additional sites for chemical modification. This combination has been explored in the context of developing novel anti-cancer agents and neuroprotective drugs.

The synthesis of 1-(4-chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for downstream applications. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing side products.

In terms of physical properties, this compound exhibits a melting point of approximately 285°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it amenable to various analytical techniques like HPLC and NMR spectroscopy. These characteristics are crucial for its characterization and quality control during manufacturing.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties have been leveraged in the development of advanced materials such as organic semiconductors and sensors. For instance, studies have demonstrated its potential as a component in organic light-emitting diodes (OLEDs), where its ability to facilitate charge transport is highly advantageous.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Density functional theory (DFT) calculations have revealed its electronic structure and reactivity patterns, which are critical for understanding its behavior in different chemical environments. These findings have paved the way for more targeted modifications to enhance its performance in specific applications.

In conclusion, CAS No 221470-64-0, or 1-(4-chlorophenyl)-4-({imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazine, represents a versatile molecule with promising prospects across multiple scientific domains. Its continued exploration will undoubtedly contribute to breakthroughs in drug discovery and materials innovation.

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